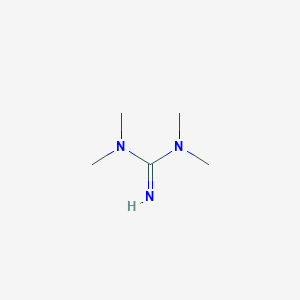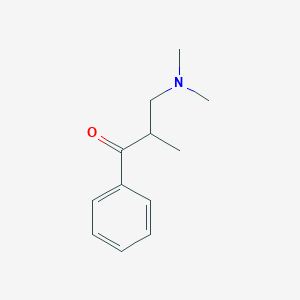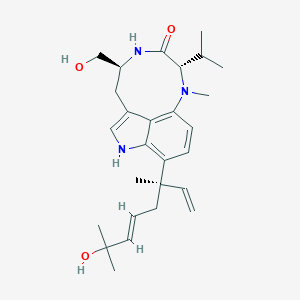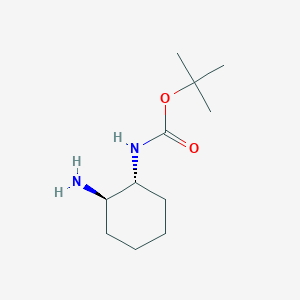
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester is a complex organic compound with the molecular formula C26H23N3O3S and a molecular weight of 457.54 g/mol . This compound is primarily used in research settings and is known for its role as an intermediate in the synthesis of cephalosporin derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester typically involves the reaction of 2-aminothiazole derivatives with trityl chloride under controlled conditions. The reaction proceeds through the formation of a tritylamino intermediate, which is then reacted with methoxyiminoacetic acid methyl ester to yield the final product . The reaction conditions often include the use of solvents such as chloroform, DMSO, or methanol, and the process is carried out at specific temperatures and pH levels to ensure optimal yield and purity .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the compound’s purity and consistency, which is crucial for its application in scientific research .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives are often used as intermediates in further chemical synthesis or as research tools in various scientific studies .
Scientific Research Applications
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester has several scientific research applications:
Biology: The compound is used in biochemical studies to understand enzyme interactions and protein binding.
Medicine: It serves as a precursor in the development of pharmaceutical compounds, especially antibiotics.
Mechanism of Action
The mechanism of action of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s structure allows it to bind to these targets, thereby modulating their activity. This interaction is crucial in its role as an intermediate in the synthesis of cephalosporin derivatives, where it helps in forming the active beta-lactam ring structure .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: These compounds share a similar thiazole ring structure and are used in the synthesis of various pharmaceuticals.
Tritylamino Compounds: These compounds contain the tritylamino group and are used in organic synthesis and medicinal chemistry.
Methoxyiminoacetic Acid Derivatives: These compounds are used as intermediates in the synthesis of antibiotics and other pharmaceuticals.
Uniqueness
What sets (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester apart is its unique combination of the tritylamino group, thiazole ring, and methoxyiminoacetic acid moiety. This combination provides the compound with distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of cephalosporin derivatives and other complex organic molecules .
Properties
IUPAC Name |
methyl (2Z)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-31-24(30)23(29-32-2)22-18-33-25(27-22)28-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3,(H,27,28)/b29-23- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIWFRIOSCYADR-FAJYDZGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NOC)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N\OC)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143054.png)




![2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride](/img/structure/B143069.png)



![Benzhydryl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143081.png)
